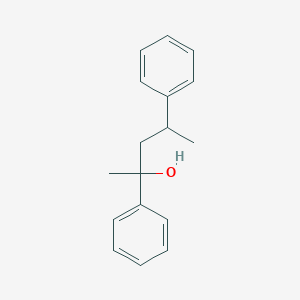
2,4-Diphenylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-Pentan-2-ol is an organic compound with the molecular formula C17H20O and a molecular weight of 240.348 g/mol It is a secondary alcohol characterized by the presence of two phenyl groups attached to the pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diphenyl-Pentan-2-ol can be synthesized through the Grignard reaction, which involves the addition of phenylmagnesium bromide to 2,4-diphenyl-2-pentanone . The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: While specific industrial production methods for 2,4-Diphenyl-Pentan-2-ol are not well-documented, the Grignard reaction remains a fundamental approach for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-Pentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: Formation of 2,4-diphenyl-2-pentanone or 2,4-diphenylpentanoic acid.
Reduction: Formation of 2,4-diphenylpentane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,4-Diphenyl-Pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-Pentan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The phenyl groups enhance its hydrophobic character, influencing its solubility and reactivity in different environments.
Comparison with Similar Compounds
- 2-Phenyl-Pentan-2-ol
- 2,3-Dimethyl-3-Phenyl-Pentan-2-ol
- 2,3-Dimethyl-4-Penten-2-ol
Comparison: 2,4-Diphenyl-Pentan-2-ol is unique due to the presence of two phenyl groups, which significantly impact its chemical properties and reactivity. Compared to similar compounds, it exhibits higher hydrophobicity and different steric effects, making it a valuable compound for specific applications in organic synthesis and research .
Properties
CAS No. |
17937-37-0 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,4-diphenylpentan-2-ol |
InChI |
InChI=1S/C17H20O/c1-14(15-9-5-3-6-10-15)13-17(2,18)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3 |
InChI Key |
HBKUXQBRVFQOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


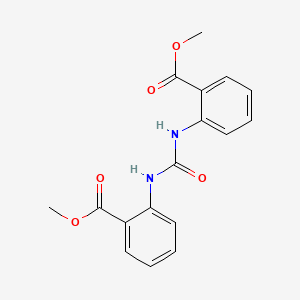

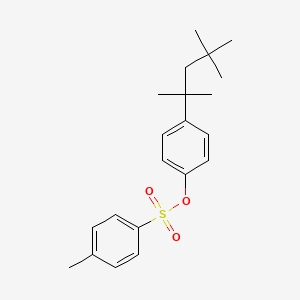


![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)


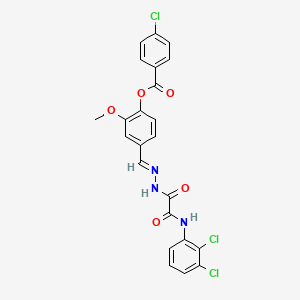
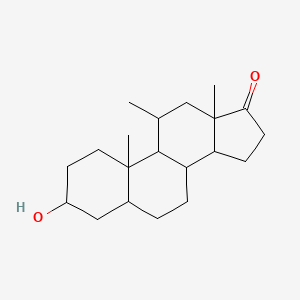
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
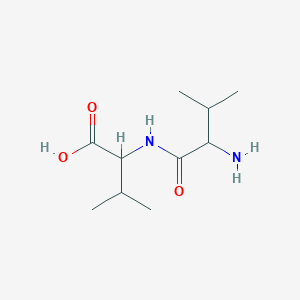
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)

